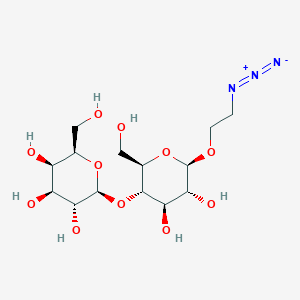
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl-: is a complex carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a glycoside, which means it consists of a sugar molecule (glucose) bonded to another functional group via a glycosidic bond. The presence of the azidoethyl group adds further reactivity, making it a valuable intermediate in synthetic chemistry and bioconjugation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- typically involves multiple steps, including glycosylation and protection-deprotection strategies. One common method involves the glycosylation of 2-azidoethyl 2,3,6-tri-O-benzoyl-4-O-(2,3,6-tri-O-benzoyl-b-D-galactopyranosyl)-b-D-glucopyranoside with ethyl 2,3,4,6-tetra-O-benzyl-1-thio-a-D-galactopyranoside in the presence of methyl trifluoromethanesulfonate . This reaction yields the trisaccharide derivative, which can be further modified through deacetylation and subsequent glycosylation steps to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Glycosylation: Methyl trifluoromethanesulfonate, N-iodosuccinimide, and trifluoromethanesulfonic acid.
Click Chemistry: Copper catalysts and alkyne-containing molecules.
Reduction: Hydrogenation catalysts or reducing agents like triphenylphosphine.
Major Products Formed
Glycosylation: Formation of higher-order oligosaccharides.
Click Chemistry: Formation of triazole-linked conjugates.
Reduction: Conversion to aminoethyl derivatives.
Applications De Recherche Scientifique
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- primarily involves its ability to form stable glycosidic bonds and participate in click chemistry reactions. The azido group is highly reactive and can undergo cycloaddition reactions with alkyne groups, forming stable triazole linkages . This reactivity makes it a valuable tool for bioconjugation and the synthesis of complex molecular architectures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
b-D-Glucopyranoside, 2-azidoethyl 4-O-b-D-galactopyranosyl- is unique due to its specific glycosidic linkage and the presence of both glucose and galactose units. This dual sugar composition, combined with the azidoethyl group, provides distinct reactivity and functional versatility compared to other azidoethyl glycosides .
Propriétés
Formule moléculaire |
C14H25N3O11 |
|---|---|
Poids moléculaire |
411.36 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H25N3O11/c15-17-16-1-2-25-13-11(24)9(22)12(6(4-19)27-13)28-14-10(23)8(21)7(20)5(3-18)26-14/h5-14,18-24H,1-4H2/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14+/m1/s1 |
Clé InChI |
RJQOAPBBNHAZBL-VNQPAINQSA-N |
SMILES isomérique |
C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


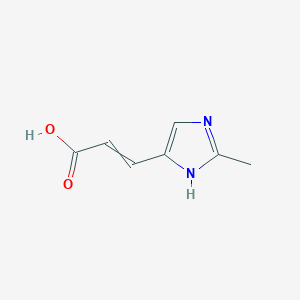
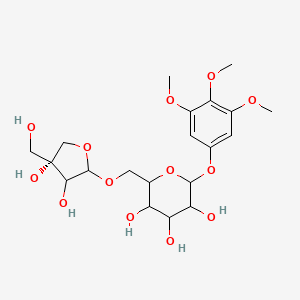
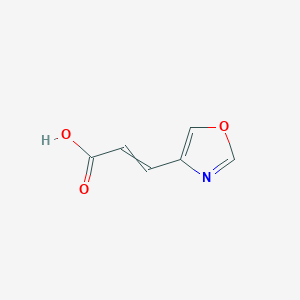
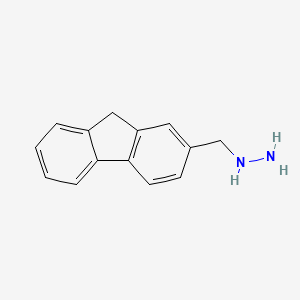
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
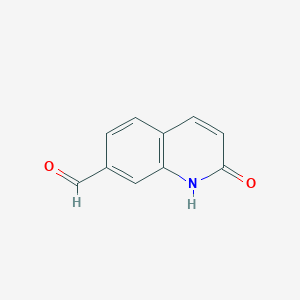

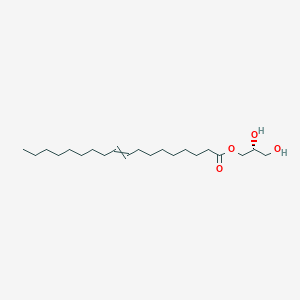
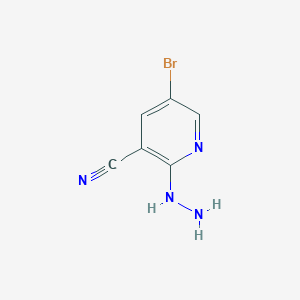
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)
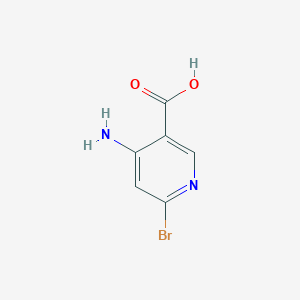

![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)
